4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine
Description
Properties
IUPAC Name |
4-(4-bromonaphthalen-1-yl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c15-13-5-6-14(12-4-2-1-3-11(12)13)20(17,18)16-7-9-19-10-8-16/h1-6H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPUCZLSAIJQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332837 | |
| Record name | 4-(4-bromonaphthalen-1-yl)sulfonylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197166 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333434-99-4 | |
| Record name | 4-(4-bromonaphthalen-1-yl)sulfonylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Note: 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine as a Metabolic Probe in Cancer Research
This Application Note is designed for researchers investigating cancer metabolism and metastasis, specifically focusing on the utility of the 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine scaffold.
This molecule represents a critical pharmacophore in the development of inhibitors for metabolic targets such as FABP4 (Fatty Acid Binding Protein 4) and PGAM1 (Phosphoglycerate Mutase 1) . While often utilized as a lead compound or structure-activity relationship (SAR) probe rather than a final clinical drug, its application is pivotal in validating metabolic vulnerabilities in ovarian, breast, and lung cancers.
Introduction & Mechanism of Action
The compound 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine (hereafter referred to as BNSM-Probe ) is a functionalized sulfonamide widely used to interrogate the naphthalene-sulfonamide binding pocket of various metabolic enzymes and signaling receptors.
Core Biological Targets
-
FABP4 (Fatty Acid Binding Protein 4):
-
Role in Cancer: FABP4 is upregulated in adipocytes surrounding tumors (specifically ovarian and breast cancer), facilitating the transfer of fatty acids to cancer cells to fuel rapid proliferation and metastasis (lipid metabolic reprogramming).
-
Mechanism: The naphthalene ring of the probe mimics the hydrophobic tail of fatty acids, while the sulfonyl-morpholine headgroup interacts with the hydrophilic residues (e.g., Arg126, Tyr128) in the FABP4 binding pocket, displacing endogenous lipids.
-
-
PGAM1 (Phosphoglycerate Mutase 1):
-
Role in Cancer: PGAM1 coordinates glycolysis and biosynthesis. Its inhibition disrupts the Warburg effect.
-
Mechanism: Naphthalene-sulfonamides act as allosteric inhibitors, preventing the conversion of 3-PG to 2-PG.
-
Chemical Properties
| Property | Value |
| IUPAC Name | 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine |
| Molecular Formula | C₁₄H₁₄BrNO₃S |
| Molecular Weight | ~356.24 g/mol |
| Solubility | DMSO (>20 mM), Ethanol (Low) |
| Key Moiety | 4-Bromo group (Halogen bond donor/Selectivity handle) |
Experimental Protocols
Protocol A: FABP4 Fluorescence Displacement Assay
Objective: To determine the binding affinity (
Materials
-
Recombinant Human FABP4: (Purified, >95%)
-
Fluorescent Probe: 1-ANS (dissolved in DMSO).
-
Test Compound: BNSM-Probe (10 mM stock in DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.
Step-by-Step Workflow
-
Preparation: Dilute FABP4 protein to a final concentration of 1 µM in Assay Buffer.
-
Probe Addition: Add 1-ANS to the protein solution (Final concentration: 20 µM ). Incubate for 5 minutes at room temperature (RT) in the dark. Note: Fluorescence should increase significantly upon binding to FABP4.
-
Titration: Aliquot the FABP4-ANS complex into a black 96-well plate (100 µL/well).
-
Treatment: Add graded concentrations of BNSM-Probe (0.1 µM to 100 µM) to the wells.
-
Control: DMSO vehicle only (0% inhibition).
-
Blank: Buffer + ANS (no protein).
-
-
Incubation: Shake gently for 30 seconds and incubate for 20 minutes at 25°C in the dark.
-
Measurement: Read fluorescence intensity using a microplate reader.
-
Excitation: 370 nm
-
Emission: 475 nm
-
-
Analysis: Plot fluorescence intensity vs. log[Concentration]. Calculate
using non-linear regression.
Protocol B: Cell Migration/Invasion Assay (Transwell)
Objective: To assess the compound's ability to inhibit metastasis driven by exogenous lipids (mimicking the adipocyte-rich tumor microenvironment).
Materials
-
Cell Line: Ovarian cancer cells (e.g., SKOV3 or HeyA8).
-
Chemoattractant: Fatty Acid-Free BSA complexed with Oleic Acid (or Adipocyte-Conditioned Medium - ACM).
-
Chamber: 8.0 µm pore size Transwell inserts (Matrigel-coated for invasion).
Workflow
-
Starvation: Serum-starve cancer cells for 16–24 hours prior to the assay.
-
Seeding: Resuspend cells (
cells/well) in serum-free media containing BNSM-Probe (1–10 µM) or Vehicle (DMSO).-
Critical Step: Pre-treat cells with the inhibitor for 30 minutes before seeding to ensure target engagement.
-
-
Chemoattractant Setup: Add 600 µL of ACM or Oleic Acid-supplemented media to the lower chamber .
-
Assembly: Place the upper chamber (containing cells + drug) into the lower chamber.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Fixation & Staining:
-
Scrape non-migrated cells from the top surface with a cotton swab.
-
Fix migrated cells (bottom surface) with 4% Paraformaldehyde (15 min).
-
Stain with 0.1% Crystal Violet (20 min).
-
-
Quantification: Image 5 random fields per insert at 100x magnification. Count cells manually or using ImageJ.
Pathway Visualization
The following diagram illustrates the dual-targeting potential of the naphthalene-sulfonamide scaffold in cancer metabolism, highlighting the blockade of lipid utilization and glycolysis.
Figure 1: Mechanism of Action. The BNSM-Probe targets FABP4, blocking the uptake of exogenous fatty acids from the tumor microenvironment, thereby starving the cancer cell of the energy required for metastasis.
Synthesis & Handling Notes
For researchers needing to synthesize or modify the probe for SAR studies:
-
Synthesis Precursors:
-
Starting Material: 4-Bromo-1-naphthalenesulfonyl chloride (CAS: 63279-36-7).[1]
-
Nucleophile: Morpholine .
-
-
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Triethylamine (
) or Pyridine (to scavenge HCl). -
Temperature:
to RT. -
Yield: Typically >85%.[1]
-
-
Storage:
-
Powder: -20°C (Stable for 2 years).
-
DMSO Stock: -80°C (Avoid repeated freeze-thaw cycles; stable for 6 months).
-
References
-
Gao, J., et al. (2018). "From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4." European Journal of Medicinal Chemistry.
-
Hitosugi, T., et al. (2012). "Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth." Cancer Cell.
-
Niemi, N.M., et al. (2011). "Alteration of Peptidyl-Prolyl Isomerase Activity of Phosphoglycerate Mutase 1 Regulates Glycolysis and Tumor Growth." Nature.
-
Mukherjee, A., et al. (2020). "Adipocyte-Induced FABP4 Expression in Ovarian Cancer Cells Promotes Metastasis and Mediates Carboplatin Resistance." Cancer Research.[2]
Sources
Application Notes & Protocols for In Vivo Studies with 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine
Introduction: Rationale for In Vivo Evaluation
The compound 4-((4-bromonaphthalen-1-yl)sulfonyl)morpholine is a novel chemical entity. While direct in vivo data for this specific molecule is not yet established, the sulfonylmorpholine and related sulfonamide scaffolds are of significant interest in drug discovery. For instance, derivatives of 4-(phenylsulfonyl)morpholine have been investigated for their potential against triple-negative breast cancer, where they were found to induce cell-cycle arrest and apoptosis through ER stress-dependent pathways[1]. Similarly, other morpholine-containing compounds have been explored for a range of biological activities, including as mTOR kinase inhibitors and for their therapeutic potential in neurodegenerative diseases[2][3]. The presence of the bromonaphthalene group suggests potential for unique interactions within biological systems, possibly influencing lipophilicity and target engagement.
Given the potential for anticancer activity suggested by analogous structures, a rigorous in vivo experimental plan is essential to determine the therapeutic potential of 4-((4-bromonaphthalen-1-yl)sulfonyl)morpholine. This document provides a comprehensive guide for researchers to design and execute in vivo studies, focusing on a hypothetical oncology application. The principles and protocols outlined herein are designed to ensure scientific rigor, ethical conduct, and the generation of robust, translatable data.
Ethical Considerations in Animal Research
All in vivo studies must be conducted with the highest moral and ethical standards. The "3Rs" principle—Replacement, Reduction, and Refinement—is a cornerstone of ethical animal research and must be strictly adhered to[4][5][6].
-
Replacement: Before commencing any in vivo work, researchers must demonstrate that there are no viable non-animal alternatives to achieve the study's objectives[4][5].
-
Reduction: The experimental design must use the minimum number of animals necessary to obtain statistically significant and scientifically valid results[4][5].
-
Refinement: All procedures must be optimized to minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesia, as well as defining humane endpoints[4].
All animal studies must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board[6][7].
Overall In Vivo Experimental Workflow
A well-planned in vivo study follows a logical progression from initial preparatory work to definitive efficacy and mechanism-of-action studies. This workflow ensures that resources are used efficiently and that each step builds upon the last.
Caption: Overall workflow for in vivo evaluation of a novel compound.
Part 1: Formulation Development for In Vivo Administration
Many novel chemical entities, particularly those with aromatic ring systems, exhibit poor water solubility. This presents a significant challenge for achieving adequate bioavailability in vivo[8][9]. Therefore, developing a stable and appropriate formulation is a critical first step.
Protocol 1: Screening for a Suitable Vehicle
Objective: To identify a vehicle that can solubilize 4-((4-bromonaphthalen-1-yl)sulfonyl)morpholine at the desired concentration for dosing and is well-tolerated by the animals.
Materials:
-
4-((4-bromonaphthalen-1-yl)sulfonyl)morpholine powder
-
A panel of biocompatible solvents and excipients (see Table 1)
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Initial Solubility Screen:
-
Weigh a small, precise amount of the compound (e.g., 5 mg) into several different microcentrifuge tubes.
-
Add a measured volume (e.g., 100 µL) of each test vehicle to a separate tube.
-
Vortex each tube vigorously for 2-3 minutes.
-
Visually inspect for dissolution. If not fully dissolved, gently warm the mixture (e.g., to 37-40°C) and vortex again.
-
Continue adding small, measured volumes of the vehicle until the compound is fully dissolved to determine the approximate solubility.
-
-
Vehicle Selection:
-
Prioritize vehicles that achieve the target concentration with the lowest percentage of organic co-solvents or surfactants.
-
Commonly used vehicle systems include:
-
Aqueous solutions (e.g., saline, PBS) if the compound is sufficiently soluble.
-
Suspensions in vehicles like 0.5% carboxymethylcellulose (CMC) for poorly soluble compounds.
-
Lipid-based formulations, which can enhance absorption of lipophilic drugs[10].
-
-
-
Stability Assessment:
-
Once a lead vehicle is identified, prepare a stock solution at the highest intended concentration.
-
Store the formulation under the intended experimental conditions (e.g., room temperature, 4°C) for a relevant period (e.g., 24 hours).
-
Periodically inspect the formulation for any signs of precipitation or degradation.
-
| Excipient | Class | Common Use | Considerations |
| PEG 400 | Co-solvent | Solubilizing agent for parenteral and oral administration | Can cause hemolysis at high concentrations in IV doses. |
| DMSO | Co-solvent | Strong solubilizing agent | Can have its own biological effects; use at low concentrations. |
| Tween 80 | Surfactant | Enhances solubility and stability of suspensions | Potential for hypersensitivity reactions with IV administration. |
| Solutol HS-15 | Surfactant | Solubilizer for poorly water-soluble drugs | Generally well-tolerated. |
| Corn Oil | Lipid Vehicle | For oral or subcutaneous administration of lipophilic compounds | Can be variable in composition. |
Table 1: Common Excipients for In Vivo Formulations [11]
Part 2: Pilot Pharmacokinetic (PK) Study
A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is crucial for designing an effective dosing regimen for the efficacy study[12][13][14].
Protocol 2: Pilot PK Study in Mice
Objective: To determine key PK parameters (e.g., Cmax, Tmax, half-life, bioavailability) of 4-((4-bromonaphthalen-1-yl)sulfonyl)morpholine after intravenous (IV) and oral (PO) administration.
Animal Model:
-
Species: Mouse
-
Strain: CD-1 or similar outbred strain
-
Sex: Male or Female (be consistent)
-
Number of animals: 3-4 per time point per route of administration[12]
Study Design:
| Parameter | Description |
| Groups | 1. Intravenous (IV), 2. Oral (PO) |
| Dose (IV) | e.g., 1-2 mg/kg (low dose to ensure solubility) |
| Dose (PO) | e.g., 10-20 mg/kg |
| Time Points (IV) | 5, 15, 30 min, 1, 2, 4, 8, 24 hours |
| Time Points (PO) | 15, 30 min, 1, 2, 4, 8, 24 hours |
| Sample Collection | Serial blood sampling (e.g., via tail vein or saphenous vein) or terminal bleeds. |
Table 2: Example Pilot PK Study Design
Procedure:
-
Animal Acclimatization: Allow animals to acclimate for at least one week before the study begins.
-
Dose Preparation: Prepare the dosing formulations as determined in Protocol 1.
-
Dose Administration:
-
IV: Administer the dose via the tail vein.
-
PO: Administer the dose via oral gavage.
-
-
Blood Collection:
-
At each specified time point, collect a small volume of blood (e.g., 20-30 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process the blood to plasma by centrifugation and store the plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Develop a sensitive and specific analytical method, typically LC-MS/MS, to quantify the concentration of 4-((4-bromonaphthalen-1-yl)sulfonyl)morpholine in the plasma samples[12].
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters. The IV data will provide information on clearance and volume of distribution, while the PO data will be used to determine oral bioavailability.
-
Part 3: In Vivo Efficacy Study
Based on the hypothesis that the compound has anticancer activity, a xenograft model is a common and appropriate choice for an initial efficacy study. Patient-derived xenograft (PDX) models are increasingly favored as they can better represent the heterogeneity of human tumors[15].
Animal Model Selection:
-
Model Type: Cell line-derived xenograft (CDX) or Patient-derived xenograft (PDX). PDX models are preferred for higher clinical relevance[15].
-
Host Strain: Immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice) are required to prevent rejection of the human tumor cells/tissue[16].
-
Tumor Type: Based on the hypothesized mechanism of action or in vitro data. For this example, a triple-negative breast cancer model (e.g., MDA-MB-231 cell line for a CDX model) will be used, drawing a parallel to related compounds[1].
Efficacy Study Workflow
Caption: Workflow for a typical xenograft efficacy study.
Protocol 3: Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of 4-((4-bromonaphthalen-1-yl)sulfonyl)morpholine in a human tumor xenograft model.
Procedure:
-
Tumor Implantation:
-
Culture MDA-MB-231 cells to the logarithmic growth phase.
-
Harvest and resuspend the cells in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each immunodeficient mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Treatment:
-
Administer the compound or vehicle according to the dosing schedule determined from the PK study. The route of administration should be consistent with the intended clinical use.
-
Monitor the animals daily for clinical signs of toxicity. Measure body weight and tumor volume 2-3 times per week.
-
-
Study Endpoint:
-
The study can be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
At the endpoint, euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic analysis.
-
| Group | N | Treatment | Dose | Route | Schedule |
| 1 | 10 | Vehicle | -- | PO | Daily |
| 2 | 10 | Compound | Low Dose (e.g., 10 mg/kg) | PO | Daily |
| 3 | 10 | Compound | High Dose (e.g., 30 mg/kg) | PO | Daily |
| 4 | 10 | Positive Control | e.g., Paclitaxel | IV | Q3D |
Table 3: Example Efficacy Study Treatment Groups
Part 4: Pharmacodynamic (PD) Biomarker Analysis
Pharmacodynamic (PD) biomarkers are essential for demonstrating that the compound is engaging its target and modulating the intended biological pathway in vivo[19][20][21]. This provides a crucial link between drug exposure and the observed efficacy.
Hypothesized Signaling Pathway
Based on the activity of similar compounds, 4-((4-bromonaphthalen-1-yl)sulfonyl)morpholine might induce cellular stress, leading to apoptosis. A plausible pathway to investigate would be the Unfolded Protein Response (UPR) and its downstream activation of pro-apoptotic signals.
Caption: Hypothesized signaling pathway for compound-induced apoptosis.
Protocol 4: Western Blot Analysis of Tumor Lysates
Objective: To measure the levels of key PD biomarkers in tumor tissue to confirm the mechanism of action.
Procedure:
-
Sample Collection: At the efficacy study endpoint, excise tumors immediately after euthanasia. Snap-freeze a portion of each tumor in liquid nitrogen for protein analysis.
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., CHOP, cleaved caspase-3, and a loading control like β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry: Quantify the band intensities and normalize the levels of the target proteins to the loading control. Compare the levels between treatment groups and the vehicle control.
Data Analysis and Interpretation
-
Efficacy Data: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the mean tumor volumes between the treated and vehicle groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Tolerability Data: Body weight changes are a key indicator of tolerability. Significant body weight loss (>15-20%) may indicate toxicity.
-
PK/PD Correlation: Correlate the drug concentrations achieved in the PK study with the observed efficacy and biomarker modulation to establish a dose-response relationship.
By following these detailed application notes and protocols, researchers can conduct a thorough and ethically sound in vivo evaluation of 4-((4-bromonaphthalen-1-yl)sulfonyl)morpholine, generating the critical data needed to advance a promising compound towards clinical development.
References
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.Vertex AI Search.
- Pharmacodynamic (PD) Biomarkers.
- Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limit
- Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery.Journal for ImmunoTherapy of Cancer.
- Ethical Considerations in In Vivo Studies: Ensuring Integrity in Biomedical Research.Infinix Bio.
- Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classific
- Mouse Models for Oncology and Immuno-Oncology Research.Taconic Biosciences.
- Ethical Guidelines for the Use of Animals in Research.Forskningsetikk.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.WuXi AppTec DMPK.
- ANIMAL MODELS IN CANCER RESEARCH.NCI.
- Pharmacokinetics Studies in Mice or R
- Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.ichorbio.
- Innovative Formulation Strategies for Poorly Soluble Drugs.World Pharma Today.
- Murine Pharmacokinetic Studies.PMC - NIH.
- Rodent PK Studies | Mouse, R
- Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare.ichorbio.
- Formulation of poorly soluble compounds.European Medicines Agency (EMA).
- Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds.American Pharmaceutical Review.
- Tackling In Vivo Experimental Design.ModernVivo.
- Multipathway regulation induced by 4-(phenylsulfonyl)
- Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.PubMed.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.PubMed.
Sources
- 1. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. infinixbio.com [infinixbio.com]
- 5. forskningsetikk.no [forskningsetikk.no]
- 6. ichor.bio [ichor.bio]
- 7. roswellpark.org [roswellpark.org]
- 8. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse Models for Oncology and Immuno-Oncology Research | Taconic Biosciences [taconic.com]
- 17. ichor.bio [ichor.bio]
- 18. Tackling In Vivo Experimental Design [modernvivo.com]
- 19. criver.com [criver.com]
- 20. Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jitc.bmj.com [jitc.bmj.com]
"use of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine in high-throughput screening"
Application Note: Strategic Deployment of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine in High-Throughput Screening Campaigns
Executive Summary & Scientific Rationale
This application note details the technical protocols for utilizing 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine (herein referred to as BN-SM ) within High-Throughput Screening (HTS) environments.
BN-SM represents a "privileged scaffold" in medicinal chemistry—specifically the arylsulfonamide class —which frequently yields hits against G-Protein Coupled Receptors (GPCRs) (e.g., 5-HT6, Chemokine receptors) and Kinases .[1] Its structural architecture combines a lipophilic naphthalene core for hydrophobic pocket occupancy, a sulfonyl linker for precise geometric orientation, a morpholine ring for solubility modulation, and a critical 4-bromo substituent that serves as a synthetic handle for rapid Hit-to-Lead optimization.[1]
This guide focuses on three critical pillars of its use:
-
Library Integration & Quality Control: Managing solubility and aggregation risks inherent to lipophilic naphthalene derivatives.
-
Assay Interference Validation: Protocols to distinguish genuine binding from false positives (PAINS/Aggregators).[1]
-
Hit Expansion Strategy: Leveraging the aryl-bromide motif for rapid Structure-Activity Relationship (SAR) exploration via palladium-catalyzed cross-coupling.[1]
Physicochemical Profile & Handling
Before integration into HTS libraries, the physicochemical properties of BN-SM must be accounted for to prevent compound precipitation or "promiscuous" inhibition due to colloidal aggregation.[1]
Table 1: Physicochemical Properties of BN-SM
| Property | Value (Approx.) | Implication for HTS |
| Molecular Weight | 356.24 g/mol | Ideal for "Lead-Like" space; allows room for functionalization.[1] |
| cLogP | ~3.2 - 3.8 | Moderate lipophilicity.[1] Risk of precipitation in aqueous buffers >1%.[1] |
| TPSA | ~55 Ų | Good membrane permeability potential; suitable for cell-based assays.[1] |
| H-Bond Donors/Acceptors | 0 / 4 | Low donor count favors CNS penetration (if applicable).[1] |
| Reactive Handle | Aryl-Bromide | Stable in assay; reactive under Pd-catalysis (Suzuki/Buchwald).[1] |
| Chromophore | Naphthalene | UV/Vis Active. Potential interference in absorbance assays <300nm.[1] |
Protocol A: Stock Preparation & Solubility Validation
Objective: To prepare a stable 10 mM stock solution and validate its solubility in assay buffer, preventing false negatives due to precipitation.
Reagents:
-
Compound: BN-SM (Solid, >95% purity).[1]
-
Solvent: DMSO (Anhydrous, HPLC Grade).[1]
-
Buffer: PBS or HEPES (pH 7.4).
Step-by-Step Procedure:
-
Weighing: Accurately weigh 3.56 mg of BN-SM solid into a glass vial.
-
Dissolution: Add 1.0 mL of 100% DMSO to achieve a 10 mM stock concentration . Vortex for 30 seconds until fully dissolved.[1] Note: Sonicate for 5 mins if visual particulates remain.
-
Quality Control (Nephelometry):
-
Storage: Aliquot into amber glass vials (to protect the bromo-naphthalene moiety from potential photodegradation) and store at -20°C. Avoid freeze-thaw cycles >5 times.
Protocol B: Primary HTS Assay Integration (GPCR Focus)
Context: Sulfonyl-naphthalenes are classic antagonists for GPCRs.[1] This protocol outlines screening BN-SM in a FRET-based cAMP accumulation assay (e.g., for Gs/Gi coupled receptors).
Workflow Logic:
-
Target: G-Protein Coupled Receptor (e.g., 5-HT6).[1]
-
Readout: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Control: Known antagonist (e.g., SB-258585).[1]
Experimental Steps:
-
Plate Preparation: Dispense 50 nL of BN-SM (10 mM stock) into 384-well low-volume plates using an acoustic dispenser (e.g., Echo). Final assay concentration: 10 µM .
-
Cell Addition: Add 5 µL of cryopreserved cells expressing the target GPCR (2,000 cells/well) in stimulation buffer.
-
Incubation: Incubate for 15 minutes at RT to allow BN-SM to bind the receptor.
-
Agonist Challenge: Add 5 µL of Agonist (at EC80 concentration) to stimulate cAMP production.
-
Logic: If BN-SM acts as an antagonist, it will block this agonist-induced cAMP spike.[1]
-
-
Detection: Add 10 µL of TR-FRET detection reagents (cAMP-d2 + Anti-cAMP-Cryptate).[1]
-
Read: Incubate 1 hour and read on a multimode plate reader (e.g., EnVision).
-
Data Analysis: Calculate % Inhibition relative to High Control (Agonist only) and Low Control (Buffer).
Protocol C: Hit Validation & Counter-Screening
Objective: If BN-SM registers as a "Hit" (>50% inhibition), you must rule out False Positives caused by aggregation or fluorescence interference.[1]
-
Detergent-Based Counter-Screen:
-
Fluorescence Interference Check:
Strategic Visualization: HTS Workflow & Mechanism
The following diagram illustrates the decision matrix for processing BN-SM through an HTS campaign, highlighting the critical "Go/No-Go" checkpoints.
Figure 1: Decision matrix for validating BN-SM in HTS. Note the critical counter-screen step to rule out colloidal aggregation common with lipophilic scaffolds.
Protocol D: Chemical Expansion (The "Br" Advantage)[1]
Rationale: The 4-bromo substituent on the naphthalene ring is not just structural; it is a synthetic handle .[1] Once BN-SM is validated as a hit, the library can be rapidly expanded around this scaffold using Suzuki-Miyaura cross-coupling to explore the Structure-Activity Relationship (SAR).[1]
Micro-Scale Parallel Synthesis Protocol:
-
Reaction: Mix BN-SM (1 eq) with a library of Boronic Acids (1.5 eq).
-
Catalyst: Add Pd(dppf)Cl2 (5 mol%) and K2CO3 (3 eq).
-
Solvent: Dioxane/Water (4:1).[1]
-
Conditions: Heat at 80°C for 4 hours (or microwave 120°C for 20 min).
-
Outcome: This generates a library of 4-substituted-naphthalene sulfonamides to optimize potency and selectivity.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link[1]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.[1] Current Opinion in Chemical Biology, 14(3), 315–324.[1] Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]
Sources
Troubleshooting & Optimization
"improving the yield of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine synthesis"
Technical Support Center: Optimizing 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine Synthesis
Executive Summary & Reaction Landscape
The synthesis of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine typically proceeds via a two-stage sequence: the chlorosulfonation of 1-bromonaphthalene followed by nucleophilic attack by morpholine.
While conceptually straightforward, this pathway is plagued by two primary yield-killers:
-
Regio-isomerism during chlorosulfonation: The competition between the 4-position (para to Br) and the 5-position (peri-position on the unsubstituted ring).
-
Hydrolytic degradation: The instability of the sulfonyl chloride intermediate in the presence of atmospheric moisture or wet solvents.
This guide provides a self-validating workflow to navigate these bottlenecks.
The Synthetic Pathway (Logic Flow)
Caption: Figure 1. Critical process flow for the synthesis of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine. Note the kinetic control requirement in step 1.
Phase 1: The Chlorosulfonation (The "Yield Maker")
The formation of the sulfonyl chloride is the most sensitive step. The bromine atom at position 1 is ortho/para directing. However, the naphthalene ring system has its own alpha/beta preferences.[1]
The Challenge: You need the sulfonyl group at position 4. High temperatures promote thermodynamic equilibration, often leading to mixtures of 4-, 5-, and some 2-substituted isomers.
Optimization Protocol
| Parameter | Critical Value | Scientific Rationale |
| Temperature | -5°C to 0°C | Kinetic control favors the 4-position (para). Higher temps (>20°C) increase 5-isomer formation due to ring activation differences. |
| Reagent Stoichiometry | 5.0 - 6.0 eq. | Chlorosulfonic acid acts as both reagent and solvent. Excess drives the equilibrium to the chloride form, preventing sulfonic acid "stalling." |
| Quench Method | Crushed Ice (Rapid) | Slow quenching allows localized heating (exotherm), hydrolyzing your chloride back to the acid. |
Step-by-Step Procedure:
-
Charge a dried reactor with chlorosulfonic acid (5.0 eq) . Cool to -5°C under
. -
Add 1-bromonaphthalene (1.0 eq) dropwise over 60 minutes. Do not allow internal temp to exceed 0°C.
-
Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (convert aliquot to methyl ester for visualization).
-
The Critical Quench: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.
-
Extract immediately with Dichloromethane (DCM) . Do not let the aqueous suspension sit; acid hydrolysis is rapid here.
Phase 2: The Amidation (The "Yield Keeper")
Once you have the chloride, the goal is to prevent hydrolysis while ensuring complete conversion.
The Challenge: Morpholine is a secondary amine and a moderate nucleophile. If the reaction is too acidic (from HCl generation), morpholine protonates and becomes non-nucleophilic.
Troubleshooting the Coupling
Scenario A: Low Yield, High Recovery of Sulfonic Acid
-
Cause: Wet solvents or insufficient base. The sulfonyl chloride hydrolyzed before reacting with morpholine.
-
Fix: Use anhydrous THF or DCM. Ensure you use at least 2.2 equivalents of morpholine (1 eq as nucleophile, 1 eq as HCl scavenger) OR use 1.1 eq Morpholine + 1.5 eq Triethylamine (TEA).
Scenario B: Sluggish Reaction
-
Cause: Steric hindrance or poor solubility.
-
Fix: Add a catalytic amount (5 mol%) of DMAP (4-Dimethylaminopyridine) . This forms a highly reactive N-acylpyridinium-type intermediate that accelerates the attack by morpholine.
Optimized Amidation Protocol:
-
Dissolve crude 4-bromonaphthalene-1-sulfonyl chloride in anhydrous THF (0.2 M concentration).
-
Cool to 0°C .
-
Add Morpholine (1.1 eq) and Triethylamine (1.5 eq) dropwise.
-
Warm to RT and stir for 3 hours.
-
Workup: Evaporate THF, redissolve in EtOAc, wash with 1N HCl (to remove excess morpholine/TEA), then Brine.
Technical FAQ & Troubleshooting
Q1: My product is an oil that won't crystallize. How do I purify it?
-
Diagnosis: Likely contamination with unreacted 1-bromonaphthalene or isomeric byproducts.
-
Solution: Trituration. Dissolve the oil in a minimum amount of hot Ethanol (EtOH). Add water dropwise until turbidity persists. Cool slowly to 4°C. If it remains an oil, try Isopropanol/Hexane recrystallization. The morpholine moiety usually aids crystallinity; if it's oily, check proton NMR for the "butterfly" peaks of morpholine (3.0–3.8 ppm) to confirm product identity [1].
Q2: I see a second spot on TLC very close to the product.
-
Diagnosis: This is likely the 5-sulfonyl isomer . Separation by column chromatography is difficult due to similar polarity.
-
Prevention: This confirms your chlorosulfonation temperature was too high. Repeat Phase 1 strictly below 0°C.
-
Purification: Recrystallization is more effective than chromatography here. The 4-isomer is generally more symmetrical and packs better than the 5-isomer.
Q3: Can I use Pyridine as the solvent?
-
Answer: Yes, Pyridine is an excellent solvent/base for this reaction. However, removing pyridine requires extensive acid washes (CuSO4 or HCl), which can trap some product if not careful. The THF/TEA method (Schotten-Baumann conditions) is generally cleaner for workup [2].
Analytical Data Reference (Self-Validation)
To confirm you have the correct regioisomer (4-substituted), examine the 1H NMR in the aromatic region (7.0 - 9.0 ppm).
-
4-isomer (Target): Look for a distinct doublet pattern for the protons at C2 and C3 (ortho coupling ~8 Hz). The symmetry of the substituted ring is higher.
-
5-isomer (Impurity): The coupling patterns will be more complex (multiplets) due to the lack of symmetry between the Br and Sulfonyl rings.
References
-
BenchChem Application Notes. "Synthesis of 4-Bromonaphthalene-1-sulfonamide and Derivatives." Accessed Feb 21, 2026. (Note: Generalized protocol adaptation).
-
ResearchGate Protocol Repository. "Optimization of Sulfonamide Synthesis from Sulfonyl Chlorides." Accessed Feb 21, 2026.
-
Cambridge Crystallographic Data Centre. "Structural Analysis of Naphthalene Sulfonamides." (For confirmation of 4-position geometry).
(Disclaimer: Always perform reactions in a fume hood.[2] Chlorosulfonic acid reacts violently with water.)
Sources
Technical Support Center: Solubility Optimization for 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine
Topic: Troubleshooting solubility issues with 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine Classification: Small Molecule / Naphthalene Sulfonamide LogP Estimate: ~3.2 – 3.8 (High Lipophilicity)
Chemical Profile & Solubility Mechanics
Before troubleshooting, you must understand why this compound resists solution. This molecule is a "brick dust" candidate.[1][2] It features a flat, lipophilic naphthalene ring substituted with a heavy bromine atom.[2]
-
The Problem: The naphthalene rings align perfectly in the solid state (pi-pi stacking), creating a high crystal lattice energy that solvents must overcome.
-
The Trap: While the morpholine group is polar, the sulfonyl connection withdraws electron density, reducing the morpholine nitrogen's basicity and its ability to hydrogen bond with water.[2]
-
The Result: The compound dissolves in organic solvents (DMSO) but "crashes out" violently upon contact with water (aqueous buffers).[1]
Solubility Profile Summary
| Solvent System | Predicted Solubility | Status | Notes |
| Water / PBS | < 10 µM | 🔴 Insoluble | Hydrophobic effect dominates. |
| DMSO (Anhydrous) | > 20 mM | 🟢 Soluble | Hygroscopic; water uptake causes precipitation.[1] |
| Ethanol / Methanol | Moderate | 🟡 Variable | Often requires heating; not stable for long-term storage.[1] |
| DCM / Chloroform | High | 🟢 Soluble | Good for synthesis/transfer, toxic for assays.[2] |
| PBS + 5% DMSO | Low | 🔴 Unstable | Likely precipitates within minutes (kinetic solubility limit).[1] |
Tier 1: Stock Solution Troubleshooting
Issue: "I cannot get the powder to dissolve in DMSO to make my 10 mM stock."
Root Cause Analysis
If the compound fails to dissolve in pure DMSO, it is likely due to trace water contamination or crystal polymorphism .[2] DMSO is hygroscopic; "wet" DMSO drastically reduces the solubility of naphthalene derivatives.[1]
Protocol: The "Dry & Heat" Method
-
Solvent Quality: Use only anhydrous DMSO (≥99.9%, stored over molecular sieves).[1][2] Do not use the bottle that has been sitting open on the bench for a month.
-
Vortex & Sonicate:
-
Visual Check: Hold the vial up to a light source. If you see "shimmering" or turbidity, it is a suspension, not a solution.[2]
CRITICAL WARNING: Do not store stock solutions at -20°C in a frost-free freezer (which cycles temperature). The freeze-thaw cycles will promote crystal growth (Ostwald ripening) that is nearly impossible to re-dissolve.[1] Store in single-use aliquots at -80°C or -20°C in a non-cycling freezer.
Tier 2: Biological Assay Formulation (The "Crash Out")
Issue: "My stock is clear, but when I add it to the cell culture media/buffer, it turns cloudy or precipitates."
Mechanism: The Solvent Shock
When you pipette 1 µL of DMSO stock into 1 mL of aqueous buffer, the DMSO (which loves water) rapidly diffuses away from your compound. The compound is left "naked" in water.[1] The hydrophobic naphthalene rings immediately aggregate to hide from the water, forming micro-crystals.[2]
Visualization: The Precipitation Pathway
Figure 1: The kinetic pathway of precipitation upon aqueous dilution. The critical failure point is the "Solvent Stripping" phase.
Solution: The Intermediate Dilution Protocol
Do not jump from 100% DMSO to 0.1% DMSO in one step.[1]
-
Prepare 1000x Stock: 10 mM in DMSO.
-
Prepare 10x Intermediate: Dilute 10 µL of Stock into 990 µL of culture media containing 10% FBS (or Buffer + 5% BSA).
-
Final Dilution: Add the 10x Intermediate to your final well/tube.
Tier 3: High-Concentration/In Vivo Formulation
Issue: "I need to dose this at 10 mg/kg in mice. It won't dissolve in saline."[1]
The Carrier Strategy
Simple saline/PBS will fail.[1] You must use a co-solvent or complexing agent system.[1][2]
Recommended Formulation Vehicles
| Vehicle System | Composition | Suitability | Mechanism |
| Cyclodextrin (Preferred) | 20-30% HP-β-CD in Water | ⭐⭐⭐ Excellent | The naphthalene ring fits inside the hydrophobic cavity of the cyclodextrin. |
| Surfactant Mix | 5% DMSO + 5% Tween-80 + 90% Saline | ⭐⭐ Good | Micellar encapsulation.[1] (Watch for Tween toxicity in sensitive models).[1] |
| PEG Co-solvent | 10% DMSO + 40% PEG400 + 50% Water | ⭐ Moderate | Increases bulk solvent power.[1][2] High viscosity.[1][2] |
Protocol: Cyclodextrin Complexation
-
Prepare a 30% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in sterile water.
-
Add the HP-β-CD solution directly to the powder.[1]
-
Sonicate for 30–60 minutes. The solution may remain cloudy initially but should clarify as the inclusion complexes form.
-
Optional: Adjust pH to 4–5 if stability allows, as this sometimes aids dissolution for sulfonamides, though this compound lacks an acidic proton on the nitrogen.[2]
Decision Tree for Troubleshooting
Use this logic flow to determine your next step.
Figure 2: Troubleshooting logic flow for initial solubilization.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol instead of DMSO? A: Generally, no.[2] Naphthalene sulfonamides have lower solubility in ethanol than DMSO.[1][2] Ethanol also evaporates faster, leading to concentration changes during the assay setup.[2]
Q: My compound precipitated in the cell media. Can I spin it down and use the supernatant? A: NO. If you see precipitate, the concentration in the supernatant is unknown and likely near zero. The data will be meaningless. You must improve the formulation (add BSA or use a lower concentration).
Q: Why does the protocol mention "Intermediate Dilution"? A: This prevents the "Ostwald Ripening" effect.[1] By diluting into a protein-rich buffer (like media with FBS) before the final dilution, you allow albumin to bind the drug molecules individually, preventing them from finding each other and stacking into crystals.[2]
References
-
Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[1][2][6] Advanced Drug Delivery Reviews.
-
Popa-Burke, I., et al. (2014).[2][7] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. [1][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications | MDPI [mdpi.com]
- 7. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"stability of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine under experimental conditions"
Prepared by the Senior Application Scientist Team
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine in their experimental workflows. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various laboratory conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, ensure the integrity of your experiments, and interpret your results with confidence.
Frequently Asked Questions (FAQs): Stability Profile
This section addresses common questions regarding the inherent stability of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine.
Q1: What is the general stability profile of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine under standard laboratory conditions?
A1: 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine is a solid that is generally stable under normal ambient conditions.[1] However, its stability is critically influenced by the two primary functional moieties: the sulfonamide linkage and the bromonaphthalene ring system. The sulfonamide group can be susceptible to hydrolysis, especially under non-neutral pH conditions, while the bromonaphthalene ring may undergo degradation upon exposure to light.[2][3] Therefore, careful control of experimental parameters is essential.
Q2: How does pH impact the stability of the sulfonamide bond in this molecule?
A2: The hydrolysis of sulfonamides is highly dependent on pH. Generally, they are more susceptible to degradation under acidic conditions.[2] Under strongly acidic conditions (e.g., refluxing in 0.1 N HCl), the S-N bond of the sulfonamide can be cleaved.[3] While they tend to be more stable in neutral to alkaline conditions, very strong basic conditions (e.g., refluxing in 0.1 N NaOH) can also promote hydrolysis, although the mechanism may differ.[2][3] For reactions or storage in solution, maintaining a near-neutral pH is recommended unless the protocol specifically requires acidic or basic conditions.
Q3: Is 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine sensitive to light?
A3: Yes, significant light sensitivity should be anticipated. Aromatic bromine compounds are known to be susceptible to the photolytic cleavage of the carbon-bromine (C-Br) bond.[3] Furthermore, the naphthalene ring itself can undergo photodegradation.[3] This can lead to debromination or the formation of other related impurities, compromising the integrity of your starting material. It is crucial to follow photostability testing guidelines, such as those from the ICH, which recommend exposing the compound to controlled light sources to evaluate its intrinsic photostability.[4][5][6] Best Practice: Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[7] Minimize exposure to ambient and direct light during experimental setup and execution.
Q4: What is the expected thermal stability of this compound?
A4: The thermal stability of sulfonamides can vary depending on the overall molecular structure.[2][8] While many are stable at moderately elevated temperatures (e.g., 60-80°C) for defined periods, prolonged exposure to high temperatures can lead to degradation.[3][8][9] Thermal decomposition of the naphthalene ring is also a possibility at very high temperatures.[10] If a reaction requires high temperatures, it is advisable to run it for the minimum time necessary and under an inert atmosphere to prevent oxidative degradation.
Q5: Are there any specific reagents or chemical classes that are incompatible with this compound?
A5: Beyond strong acids and bases, caution should be exercised with the following:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide can cause oxidative degradation.[2][3] The naphthalene ring system is particularly susceptible to oxidation, which could lead to the formation of quinone-type structures or ring-opened products.[3]
-
Strong Reducing Agents: While not explicitly documented for this molecule, strong reducing agents could potentially react with the sulfonyl group or the C-Br bond.
-
Certain Nucleophiles: The sulfonamide bond can be susceptible to nucleophilic attack, a vulnerability that is modulated by the electronic properties of the naphthalene ring system.[2]
Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling is a primary application for this aryl bromide. This section provides troubleshooting for common issues encountered during this reaction.
Q6: My Suzuki-Miyaura coupling reaction is giving a low yield or failing completely. Could the stability of my 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine be the issue?
A6: Absolutely. The success of a Suzuki-Miyaura coupling is highly dependent on the quality of the starting materials.[11] Here’s how the stability of your aryl bromide could be the root cause:
-
Starting Material Degradation: If the compound has been improperly stored (e.g., exposed to light or moisture), it may have partially degraded. Photodegradation can lead to debromination, resulting in a naphthalene-sulfonylmorpholine impurity that is unreactive in the coupling reaction.
-
Hydrolysis Under Basic Conditions: The base is an essential activator in the Suzuki reaction, creating the boronate species required for transmetalation.[12] However, if the reaction is run at a high temperature for an extended period with a strong aqueous base, partial hydrolysis of the sulfonamide bond could occur, consuming your starting material.
-
Impure Reagents: Ensure all reagents, especially the solvent and base, are pure and anhydrous (if required by the specific protocol) to prevent side reactions.[11]
Q7: I'm observing an unexpected, more polar spot on my TLC plate after workup. What could it be?
A7: An unexpected polar spot could indicate product or starting material degradation during the workup phase.[13]
-
Acidic Workup: If you used an acidic quench (e.g., aqueous HCl) to neutralize the base, you might be causing hydrolysis of the sulfonamide bond in either your starting material or the desired product. This would likely result in the formation of 4-bromonaphthalene-1-sulfonic acid or its derivatives, which are significantly more polar.
-
Test for Stability: To confirm this, take a small aliquot of your pure starting material, dissolve it in a solvent, treat it with the same acidic solution used in your workup, and monitor the mixture by TLC.[13] If you see the formation of a new polar spot, your compound is unstable to the workup conditions.
Q8: How can I verify the integrity of my 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine before starting my experiment?
A8: It is good practice to verify the purity of your starting material, especially if it has been in storage for a long time.
-
Thin-Layer Chromatography (TLC): Run a TLC against a reference standard if available. The presence of multiple spots could indicate impurities or degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing purity and detecting degradation products.[2] A validated stability-indicating method is ideal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum can quickly confirm the structural integrity of the molecule and reveal the presence of significant impurities.
Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine based on its chemical structure.
Caption: Potential degradation pathways for the title compound.
Experimental Protocols & Workflows
This section provides standardized protocols for assessing stability and for a common synthetic application.
Protocol 1: Forced Degradation Study
This protocol provides a framework for evaluating the intrinsic stability of the compound, which is essential for developing stability-indicating analytical methods.[3][4]
Objective: To identify potential degradation products under various stress conditions.
Methodology:
-
Preparation: Prepare a stock solution of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
Withdraw samples at each time point, neutralize with 0.1 N NaOH, and dilute for analysis.[2]
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Incubate at 60°C for the same time points.
-
Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.[2]
-
-
Oxidative Degradation:
-
Treat the stock solution with a 3-6% solution of hydrogen peroxide (H₂O₂).
-
Keep at room temperature and monitor over time.
-
Dilute samples for analysis.[3]
-
-
Thermal Degradation:
-
Expose the solid powder to dry heat in an oven at a controlled temperature (e.g., 80°C).[3]
-
For solutions, heat the stock solution at 80°C.
-
Sample at various time points.
-
-
Photodegradation:
-
Expose the stock solution in a chemically inert, transparent container to a calibrated light source.
-
The light source should conform to ICH Q1B guidelines, providing controlled UV-A and visible light exposure.[6][14]
-
Simultaneously, run a "dark control" sample wrapped in aluminum foil to differentiate between thermal and light-induced degradation.[14]
-
-
Analysis: Analyze all samples and controls using a validated HPLC method, preferably with a photodiode array (PDA) or mass spectrometry (MS) detector to characterize any new peaks.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
The following workflow can help diagnose issues in your Suzuki-Miyaura coupling reaction.
Caption: A decision-making workflow for troubleshooting a failed reaction.
Table 1: Stability Summary and Handling Recommendations
| Stress Factor | Potential Degradation Pathway | Recommended Storage & Handling |
| Acidic pH | Hydrolysis of the sulfonamide (S-N) bond.[2][3] | Avoid strongly acidic conditions unless required by the protocol. Use buffered solutions near neutral pH for storage. |
| Basic pH | Hydrolysis of the sulfonamide (S-N) bond.[2][3] | Use the mildest effective base in reactions. Avoid prolonged heating with strong aqueous bases. |
| Light/UV | Photolytic cleavage of the C-Br bond (debromination) and/or naphthalene ring degradation.[3][14] | Store solid and solutions in amber containers or wrapped in foil. Minimize light exposure during experiments.[7] |
| Heat | General acceleration of degradation pathways, including hydrolysis and oxidation.[8][15][16] | Store at recommended temperatures (typically cool and dry). Minimize reaction times at elevated temperatures. |
| Oxidants | Oxidation of the naphthalene ring system.[3] | Avoid contact with strong oxidizing agents. Use degassed solvents and an inert atmosphere for sensitive reactions. |
References
-
Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]
-
How to Troubleshoot a Reaction. University of Rochester. [Link]
-
Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Oriental Journal of Chemistry. [Link]
-
Study of the thermal properties of derivatives of sulfonamides. AKJournals. [Link]
-
Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. PMC. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Thermal stability of high temperature polymers and their sulfonated derivatives under inert and saturated vapor conditions. ResearchGate. [Link]
-
Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
[Characteristics and pathway of naphthalene degradation by Pseudomonas sp. N7]. PubMed. [Link]
-
MORPHOLINE. PubChem. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB. PMC. [Link]
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Naphthalene Degradation Pathway. Eawag-BBD. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]
-
(PDF) Photostability testing of pharmaceutical products. ResearchGate. [Link]
-
Synthesis and reactivity of polydisulfonimides. PubMed. [Link]
-
ICHQ1B: PHOTOSTABILITY TESTING OF NEW PHARMACEUTICAL SUBSTANCES AND PRODUCTS. Labonce. [Link]
-
Photostability testing theory and practice. Q1 Scientific. [Link]
-
Morpholine, 4-((4-((4-phenyl-1-piperazinyl)acetyl)phenyl)sulfonyl)-, (z)-2-butenedioate, hydrate (2:2:3). PubChem Lite. [Link]
-
MORPHOLINE (110-91-8). Ataman Kimya. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry. [Link]
-
Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. ResearchGate. [Link]
-
Stability of Sulforaphane for Topical Formulation. PMC. [Link]
-
Effect of temperature, pH and light on the stability of sulforaphane solution. ResearchGate. [Link]
-
Selective partial hydrolysis of amphiphilic copoly(2-oxazoline)s as basis for temperature and pH responsive micelles. Polymer Chemistry (RSC Publishing). [Link]
-
Effect of pH on the stability of methacholine chloride in solution. PubMed. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICHQ1B: PHOTOSTABILITY TESTING OF NEW PHARMACEUTICAL SUBSTANCES AND PRODUCTS [labonce.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akjournals.com [akjournals.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. How To [chem.rochester.edu]
- 14. q1scientific.com [q1scientific.com]
- 15. Stability of Sulforaphane for Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
"common artifacts in experiments with 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine"
Topic: Technical Support Guide: Artifacts & Troubleshooting for 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine Role: Senior Application Scientist Audience: Researchers in Medicinal Chemistry and High-Throughput Screening (HTS)
Technical Support Center: 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine
Status: Operational Ticket Focus: Experimental Artifacts, Solubility, and Assay Interference Chemical Profile:
-
Core Scaffold: Naphthalene-1-sulfonamide
-
Functional Groups: Morpholine (tertiary sulfonamide), Bromine (C4-position)
-
Physicochemical Nature: Lipophilic, Neutral, Fluorescent
Executive Summary: The "Hidden" Variables
Welcome to the technical support hub. You are likely working with 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine as a chemical probe, a fragment in a library, or a specific antagonist (e.g., 5-HT6 or CCR2 analog).
While this scaffold is robust, it presents three distinct "artifact traps" that frequently confound data interpretation:
-
The "Phantom" Inhibition (Colloidal Aggregation): Its flat aromatic structure promotes stacking in aqueous buffers.
-
The Optical Mirage (Fluorescence Interference): The naphthalene moiety acts as an environmental sensor (similar to ANS), altering fluorescence based on protein binding.
-
The Solubility Paradox: Users often mistake the morpholine ring for a base; however, as a sulfonamide, this molecule is neutral and will not protonate in acid.
Module 1: Solubility & Preparation
Q: Why won't this compound dissolve in 0.1 M HCl? Isn't morpholine basic?
A: This is the most common user error. In this specific molecule, the morpholine nitrogen is directly bonded to a sulfonyl group (
-
The Chemistry: This forms a sulfonamide , not an amine. The electron-withdrawing sulfonyl group delocalizes the nitrogen's lone pair, rendering it non-basic .
-
The Consequence: The pKa of the conjugate acid is extremely low (< 0). Adding HCl will not protonate the nitrogen to form a soluble salt. It will remain a lipophilic solid.
-
Correct Protocol: You must use organic co-solvents (DMSO or DMAC).
Q: I see a fine precipitate in my assay buffer (PBS) even at 10 µM. How do I fix this?
A: The naphthalene ring is highly lipophilic (LogP ~3.5–4.0). When diluted from DMSO into aqueous buffer, it suffers from "kinetic crash-out."
Recommended Solubility Protocol:
| Parameter | Recommendation | Technical Rationale |
|---|---|---|
| Stock Solvent | DMSO (anhydrous) | Preferred. Avoid Ethanol (evaporation changes concentration). |
| Max Stock Conc. | 10–20 mM | Do not push to 100 mM; it may crash upon freeze-thaw. |
| Intermediate Dilution | Stepwise | Dilute DMSO stock into buffer containing 0.05% Tween-20 or Pluronic F-127. |
| Critical Limit | < 1% DMSO | Keep final DMSO low, but ensure some detergent is present to prevent stacking. |
| Light Sensitivity | Amber Vials | The Aryl-Bromide bond can undergo photolytic cleavage under intense UV. |
Module 2: Assay Interference (The "False Positive")
Q: My IC50 shifts drastically when I increase the enzyme concentration. Is this normal?
A: No. This is the hallmark of Colloidal Aggregation . Naphthalene-sulfonamides are known "aggregators" (similar to the PAINS classes described by Baell and Shoichet). They form sub-micrometer colloids that sequester enzymes non-specifically, leading to false inhibition.[1][2]
Diagnostic Workflow (The Detergent Test):
-
Observation: You see inhibition in a biochemical assay.
-
Test: Repeat the assay adding 0.01% Triton X-100 (or freshly prepared BSA).
-
Result Analysis:
-
Inhibition Remains: Likely a true binder.
-
Inhibition Disappears: The compound was aggregating; the detergent disrupted the colloid.
-
Q: I am running a Fluorescence Polarization (FP) assay, and the background is huge. Why?
A: You are seeing the "ANS Effect" (1-Anilinonaphthalene-8-sulfonic acid effect).
-
Mechanism: Naphthalene derivatives are environmentally sensitive fluorophores. In water, their fluorescence is quenched. However, when they bind to a hydrophobic pocket (like a protein's active site or BSA), their quantum yield increases dramatically, and the emission shifts (Blue shift).
-
The Bromine Factor: The heavy bromine atom usually promotes intersystem crossing (quenching fluorescence), but if the molecule is rigidified in a protein pocket, you may still see significant emission at 320–380 nm (excitation ~280–300 nm).
-
Solution: Check your assay's filter set. If you are using a blue-fluorescent tracer (e.g., Coumarin), this compound will interfere. Switch to Red-shifted tracers (Cy5, Alexa 647) to avoid the naphthalene interference window.
Module 3: Troubleshooting Logic Pathways
The following diagram illustrates the decision-making process to distinguish between a True Hit, an Aggregator, and an Optical Artifact.
Caption: Diagnostic logic flow to isolate Naphthalene-specific optical artifacts and Sulfonamide-specific aggregation events.
Module 4: Chemical Stability & Reactivity
Q: Can I use this compound in a cellular assay with UV irradiation (e.g., cross-linking)? A: Proceed with extreme caution.
-
The Risk: The Aryl-Bromide (Ar-Br) bond is susceptible to homolytic cleavage under UV light (254–365 nm). This generates an aryl radical.
-
The Artifact: If you are using UV to activate a different part of your assay, you might inadvertently debrominate this molecule or cause it to covalently cross-link to proteins (radical attack), leading to irreversible "suicide inhibition" that is not pharmacologically relevant.
Q: Is the sulfonamide bond stable? A: Yes. The sulfonamide bond is chemically very stable to hydrolysis at physiological pH and temperature. It is metabolically stable compared to amides, though oxidative metabolism on the naphthalene ring is possible in in vivo models.
References
-
Shoichet, B. K. (2006).[1] "Screening in a spirit haunted world." Drug Discovery Today, 11(13-14), 607-615. (Seminal work on colloidal aggregation artifacts).[3]
-
Feng, B. Y., & Shoichet, B. K. (2006).[1] "A detergent-based assay for the detection of promiscuous inhibitors."[1] Nature Protocols, 1(2), 550–553.[1]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Definitive text on ANS-type fluorescence and environmental sensitivity).
-
Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.
-
Martinez, F., et al. (2013). "Thermodynamic Study of the Solubility of Some Sulfonamides." Journal of the Brazilian Chemical Society.[4] (Validation of sulfonamide solubility profiles).
Sources
"how to prevent degradation of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine in solution"
Technical Support Center: Stability & Handling Guide Topic: 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine Ticket ID: #STAB-BN-SM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are working with 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine , a hydrophobic aryl sulfonamide. While chemically robust against hydrolysis, this molecule presents two critical stability challenges in solution:
-
Photolytic Debromination: The carbon-bromine (C-Br) bond on the naphthalene ring is highly susceptible to UV-induced homolytic cleavage.
-
Hydrophobic Aggregation: The lipophilic naphthalene core drives rapid precipitation in aqueous buffers, often misinterpreted as chemical degradation.
This guide provides the protocols required to maintain >99% integrity during storage and experimental use.
Module 1: Photostability & The "Yellowing" Effect
The Issue: Users often report their clear DMSO stock solutions turning yellow or amber after days on the benchtop. Diagnosis: Photochemical cleavage of the Aryl-Bromide bond.
Mechanism of Degradation
Aryl bromides absorb UV light (and lower-wavelength visible light), leading to an excited singlet state. This relaxes via intersystem crossing to a triplet state, resulting in the homolytic fission of the C-Br bond. The resulting aryl radical abstracts a hydrogen atom from the solvent (DMSO or buffer), leading to the debrominated impurity 4-(naphthalen-1-ylsulfonyl)morpholine.
Figure 1: Photolytic degradation pathway of aryl bromides. The homolytic cleavage of the C-Br bond is the rate-limiting step in light-induced degradation.
Troubleshooting Protocol: Photoprotection
-
Q: Can I use clear microcentrifuge tubes for short-term storage?
-
A: No. Even standard fluorescent lab lighting emits enough UV radiation to degrade aryl bromides over 4–6 hours.
-
-
Actionable Step: Always use amber borosilicate glass vials for stock solutions. If amber plastic tubes are unavailable, wrap clear tubes in aluminum foil immediately after dispensing.
Module 2: Solubility & Physical Stability (Precipitation)
The Issue: "My compound lost potency in the cellular assay, but LC-MS shows the stock is pure." Diagnosis: The compound has crashed out of the solution upon dilution into the aqueous media (Physical Degradation).
The Chemistry of "Crashing Out"
The naphthalene-sulfonamide core is highly lipophilic (LogP ~3.5–4.0). When a concentrated DMSO stock is added to water, the sudden change in dielectric constant forces the hydrophobic molecules to aggregate. This often forms "micro-crystals" that are invisible to the naked eye but settle out of solution, reducing the effective concentration.
Solubility Data Table
| Solvent System | Solubility Limit (Approx.) | Stability Status | Recommendation |
| 100% DMSO | > 50 mM | High | Recommended for Stock |
| 100% Ethanol | ~ 5–10 mM | Moderate | Avoid for long-term storage (evaporation risk) |
| PBS (pH 7.4) | < 10 µM | Unstable (Precipitates) | Use immediately after dilution |
| Cell Media + 10% FBS | ~ 20–50 µM | Moderate | Proteins (Albumin) act as carriers, improving stability |
Protocol: The "Step-Down" Dilution Method
Do not pipette DMSO stock directly into a large volume of static buffer. This causes local regions of high concentration where precipitation nucleates instantly.
Figure 2: Optimized dilution workflow to prevent hydrophobic aggregation (Ouzo effect).
Module 3: Chemical Stability (Hydrolysis)
The Issue: Concerns about stability in acidic or basic environments.[1] Diagnosis: Sulfonamides are generally stable, but the morpholine ring can be sensitive to oxidation.
-
Hydrolysis: The sulfonamide bond (
) is extremely robust. It resists hydrolysis at physiological pH (7.4) and even moderate acid/base conditions. Significant hydrolysis usually requires boiling in 6M HCl [1]. -
Oxidation: The nitrogen in the morpholine ring is electron-deficient due to the adjacent electron-withdrawing sulfonyl group. This protects it from typical oxidative degradation (N-oxide formation) compared to free morpholine.
Storage Protocol (Gold Standard):
-
Solvent: Anhydrous DMSO (Grade ≥99.9%).
-
Temperature: -20°C or -80°C.
-
Atmosphere: Argon or Nitrogen flush is recommended but not strictly necessary unless storing for >6 months.
-
Freeze-Thaw: Limit to 3 cycles . Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated temperature stress.
FAQs: Troubleshooting Specific Scenarios
Q1: I see a white film on the bottom of my well plate after 24 hours. Is this degradation?
-
A: This is likely physical precipitation , not chemical degradation. The naphthalene core has crystallized.
-
Fix: Lower your working concentration or add a surfactant (e.g., 0.05% Tween-20) to the assay buffer to stabilize the suspension.
Q2: Can I autoclave a solution of this compound?
-
A: Absolutely not. While the sulfonamide bond is heat-stable, the aryl bromide bond is thermally sensitive at autoclave temperatures (121°C) and pressures, leading to dehalogenation and potential ring oxidation. Always filter-sterilize (0.22 µm PTFE filter) instead.
Q3: My LC-MS shows a peak at M-79/81. What is it?
-
A: This is the debrominated species (Mass = Parent - Br + H). This confirms UV damage. Discard the stock and prepare fresh in amber glass.
References
-
Iley, J., et al. (2001).[1] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Organic & Biomolecular Chemistry.
- Lipshutz, B. H., et al. (2018). Photochemical dehalogenation of aryl halides. Chemical Reviews. (General reference for Aryl-Halide photostability).
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
- Baettig, U., et al. (2012). "High-throughput solubility and stability screening." Journal of Biomolecular Screening. (Methodology for DMSO stock management).
Sources
"interpreting unexpected results with 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine"
Topic: Interpreting Unexpected Results & Troubleshooting Guide
Executive Summary
You are likely working with 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine (referred to hereafter as BNSM ) as a key intermediate for synthesizing 5-HT6 antagonists, antimicrobial agents, or as a fragment in high-throughput screening.
This scaffold presents a unique "push-pull" electronic system: the sulfonylmorpholine at C1 is a strong electron-withdrawing group (EWG), while the naphthalene core is lipophilic and prone to π-stacking. This combination leads to three distinct classes of "unexpected results":
-
Synthetic Failures: Protodebromination during cross-coupling (yielding the H-analog instead of the product).
-
Physicochemical Anomalies: Non-linear solubility profiles and "crashing out" in aqueous buffers.[1]
-
Bioassay False Positives: Aggregation-based inhibition (colloidal formation) mimicking high potency.[1]
This guide provides the causality analysis and self-validating protocols to resolve these issues.
Part 1: Synthetic Chemistry Support
Issue: "I tried a Suzuki coupling, but I only isolated the de-brominated starting material."
Diagnosis: You are experiencing Protodebromination .[1] Because the sulfonyl group at C1 is strongly electron-withdrawing, the C4-Bromine bond is highly activated for oxidative addition by Palladium. However, if the subsequent transmetallation step is slow (due to steric hindrance or low solubility of the boronic acid), the highly reactive Ar-Pd-Br intermediate will scavenge a hydride from the solvent or base, replacing the Bromine with Hydrogen.
Troubleshooting Protocol: The "Fast-Cycle" System
| Parameter | Standard Condition (Fail) | Optimized Condition (Success) | Mechanistic Rationale |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) | Pd(dppf)Cl₂ or Pd(OAc)₂ + SPhos | Tetrakis is too slow for electron-deficient naphthalenes.[1] Bidentate ligands (dppf) prevent β-hydride elimination/scavenging.[1] |
| Solvent | DMF or Toluene | Dioxane/Water (4:1) or THF | DMF can decompose to form dimethylamine (hydride source).[1] Dioxane is inert.[1] |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger bases facilitate faster transmetallation, outcompeting the side-reaction. |
| Concentration | 0.1 M | 0.25 M - 0.5 M | Higher concentration favors the bimolecular coupling over the unimolecular decomposition.[1] |
Self-Validating Check:
Run a "dummy" reaction without the boronic acid but with Deuterated solvent (e.g., THF-d8). If you see Deuterium incorporation at C4, your solvent is the hydride source. If you see Hydrogen, your base or moisture is the source.
Visualizing the Synthetic Decision Tree
Caption: Decision logic for troubleshooting Palladium-catalyzed cross-coupling of BNSM.
Part 2: Physicochemical & Analysis Support
Issue: "My LCMS shows the correct mass, but the NMR spectrum in DMSO-d6 is messy/broad."
Diagnosis: Restricted Rotation (Atropisomerism) or Aggregation. While the morpholine ring flips rapidly, the S-N bond connecting the sulfonyl group to the morpholine can exhibit restricted rotation relative to the naphthalene ring, especially due to the peri-hydrogen at position 8 interacting with the sulfonyl oxygens. Additionally, BNSM is prone to stacking in concentrated NMR tubes.
Step-by-Step Resolution:
-
Variable Temperature (VT) NMR:
-
Heat the DMSO-d6 sample to 353 K (80°C) .
-
Result A: If peaks sharpen and coalesce, you have restricted rotation (conformational isomers). This is normal; the compound is pure.[1]
-
Result B: If peaks remain broad, you have paramagnetic impurities (likely Pd remnants). Treat with a metal scavenger (e.g., QuadraPure™).
-
-
Solvent Switch:
Part 3: Biological Assay Support
Issue: "The compound shows nanomolar potency (IC50) but the Hill Slope is > 2.0."
Diagnosis: Colloidal Aggregation (PAINS). BNSM is a classic "flat" hydrophobic molecule with a polar head (sulfonylmorpholine).[1] In aqueous buffers, it acts like a surfactant. Above a critical concentration, it forms colloids that sequester enzymes, leading to false-positive inhibition.
Key Indicator: A steep Hill slope (sudden drop in activity) is the hallmark of phase-change inhibition, not 1:1 binding.
Validation Protocol: The Detergent Test
To confirm if your result is real or an artifact, you must disrupt the colloids.
-
Prepare Assay Buffer: Add 0.01% Triton X-100 (or Tween-20) to your reaction buffer.[1]
-
Re-run the IC50:
Visualizing the Aggregation Mechanism
Caption: Mechanism of false-positive inhibition via colloidal sequestration of enzymes.
FAQ: Rapid Response
Q: Can I use this compound in fluorescence polarization (FP) assays? A: Proceed with Caution. The naphthalene moiety is intrinsically fluorescent (Excitation ~280nm, Emission ~330-350nm).[1] If your FP probe overlaps with this region, BNSM will act as a "light switch," quenching or enhancing the signal independent of binding. Fix: Use Red-shifted probes (e.g., chemically labeled with Cy5 or Bodipy) to avoid interference.
Q: The compound precipitates when I dilute from DMSO into water. A: This is the "Ouzo Effect."[1] The rapid change in solvent polarity causes micro-precipitation.[1] Fix: Do not dilute directly.[1] Use an intermediate dilution step (e.g., DMSO -> 50% DMSO/Water -> Final Buffer) or ensure the final DMSO concentration is <1% and vortex immediately.
References
-
Mechanisms of Pd-Catalyzed Debromination
-
Aggregation in Drug Discovery (PAINS)
-
Sulfonamide Synthesis & Properties
- Title: "Recent Advances in the Synthesis of Sulfonamides."
- Source:Chemical Reviews
- Context: Covers the stability and reactivity of the sulfonyl-morpholine linkage.
-
[1]
-
Palladium Catalyst Selection Guide
Sources
Technical Support Center: A Researcher's Guide to 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine
Welcome to the technical support center for 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the synthesis and handling of this compound. Our goal is to empower you with the expertise to anticipate and resolve experimental challenges, ensuring the integrity and success of your research.
I. Compound Overview and Synthetic Strategy
4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine is a sulfonamide derivative that holds potential as a building block in medicinal chemistry, likely serving as a scaffold for developing novel therapeutic agents.[1][2] The core synthetic route involves the reaction of 4-bromonaphthalene-1-sulfonyl chloride with morpholine.[3] This is a classic nucleophilic substitution reaction at the sulfonyl sulfur.[3]
The morpholine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[3][4] The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.[5]
Below is a generalized workflow for the synthesis:
Caption: General workflow for the synthesis of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine.
II. Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine.
Materials:
-
4-Bromonaphthalene-1-sulfonyl chloride[6]
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromonaphthalene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: Slowly add triethylamine (1.2 eq) followed by the dropwise addition of morpholine (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by adding 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[5][9] 2. Low Reactivity: The bulky bromonaphthalene group might sterically hinder the approach of the morpholine nucleophile. | 1. Use fresh or newly purified sulfonyl chloride. Ensure all glassware and solvents are anhydrous.[5] 2. Increase the reaction temperature or prolong the reaction time. Consider using a more polar aprotic solvent like Tetrahydrofuran (THF). |
| Presence of a Polar Byproduct (Sulfonic Acid) | 1. Water in the Reaction Mixture: The presence of water will lead to the hydrolysis of the sulfonyl chloride.[5] 2. Use of a Protic Solvent: Solvents like ethanol or methanol can contain trace amounts of water.[5] | 1. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere.[5] 2. Switch to an aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). |
| Product "Oiling Out" During Recrystallization | 1. Solvent Choice: The boiling point of the chosen solvent may be higher than the melting point of the compound.[10] 2. Rapid Cooling: Cooling the solution too quickly can prevent the formation of an ordered crystal lattice.[10] | 1. Choose a solvent or solvent system with a lower boiling point.[10] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask or by adding a seed crystal.[10] |
| Low Yield of Crystals After Recrystallization | 1. Incomplete Crystallization: The compound may still be partially dissolved in the mother liquor. 2. Excessive Solvent: Using too much solvent for recrystallization will keep a significant portion of the product in solution. | 1. Cool the solution for a longer period or to a lower temperature. 2. Use a minimal amount of hot solvent to dissolve the crude product completely. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of triethylamine in the reaction? A1: Triethylamine is a non-nucleophilic base used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the sulfonyl chloride and morpholine.[5] This prevents the protonation of the morpholine, which would render it non-nucleophilic.
Q2: Why is it important to use anhydrous conditions? A2: Sulfonyl chlorides are highly susceptible to hydrolysis in the presence of water, which converts them to the corresponding sulfonic acid.[5][11][12] The sulfonic acid will not react with the amine, thus reducing the yield of the desired sulfonamide.
Q3: How can I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. The starting sulfonyl chloride will be less polar than the resulting sulfonamide. The reaction is complete when the sulfonyl chloride spot is no longer visible on the TLC plate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[5]
Q4: What are the main safety precautions when working with the starting materials? A4: 4-Bromonaphthalene-1-sulfonyl chloride is a corrosive solid that reacts with water and can cause severe skin and eye damage.[11] Morpholine is a flammable, corrosive, and toxic liquid.[7][8] It is essential to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][13]
Q5: My purified product is an amorphous solid instead of crystalline. What can I do? A5: Amorphous solids often form when the product precipitates too quickly from the solution.[10] To obtain a crystalline solid, try dissolving the amorphous material in a minimal amount of a suitable hot solvent and allowing it to cool down very slowly. Using a co-solvent system (a good solvent and a poor solvent) can also facilitate crystallization.[10]
Caption: A troubleshooting decision tree for common synthesis issues.
V. References
-
Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. Available at:
-
Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. Available at:
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. Available at:
-
Morpholine - SAFETY DATA SHEET. Available at:
-
1 - SAFETY DATA SHEET. Available at:
-
SAFETY DATA SHEET - Morpholine - Nexchem Ltd. Available at:
-
SAFETY DATA SHEET - Sigma-Aldrich. Available at:
-
SAFETY DATA SHEET - TCI Chemicals. Available at:
-
4-Bromo-2-(morpholine-4-sulfonyl)aniline - Benchchem. Available at:
-
SAFETY DATA SHEET - Fisher Scientific. Available at:
-
SAFETY DATA SHEET - Fisher Scientific. Available at:
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Available at:
-
Morpholine - Wikipedia. Available at:
-
An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. Available at:
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. Available at:
-
4-Bromonaphthalene-1-sulfonyl chloride - Pi Chemicals System. Available at:
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pi Chemicals System [pipharm.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Cross-Validation of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine's Anti-Cancer Effects
Introduction: Unpacking a Novel Sulfonylmorpholine Candidate
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] When coupled with a sulfonyl group, it forms a pharmacophore that has recently gained attention for its potent anti-cancer properties.[2] Specifically, derivatives of 4-(phenylsulfonyl)morpholine have demonstrated efficacy against highly aggressive cancers like triple-negative breast cancer (TNBC), often by inducing endoplasmic reticulum (ER) stress, leading to cell cycle arrest and apoptosis.[2][3]
This guide focuses on a novel, yet uncharacterized, analogue: 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine . The incorporation of a bromonaphthalene moiety introduces significant changes in lipophilicity and steric bulk compared to its phenylsulfonyl cousins, which could critically alter its biological activity, target engagement, and metabolic stability.
The core objective of this document is not to present established findings, but to provide a robust, logic-driven framework for researchers to systematically cross-validate the therapeutic potential of this compound. We will outline a multi-tiered experimental plan designed to assess its efficacy, selectivity, and mechanism of action across a panel of diverse human cell lines. This approach ensures that the resulting data is comprehensive, reproducible, and provides a clear rationale for further preclinical development.
Experimental Design: The Rationale for a Tri-Cellular Model
To conduct a meaningful cross-validation, it is imperative to select cell lines that can answer three fundamental questions:
-
Is the compound effective against a predicted target cancer type?
-
Is its efficacy broad-spectrum or limited to a specific cancer subtype?
-
Does it exhibit selectivity for cancer cells over non-malignant cells?
To address this, we propose a tri-cellular model:
-
MDA-MB-231 (Human Breast Adenocarcinoma): A well-characterized and highly aggressive TNBC cell line. Given that similar sulfonylmorpholine compounds show efficacy in TNBC, this line serves as a primary test case for the compound's hypothesized anti-cancer activity.[3]
-
A549 (Human Lung Carcinoma): A representative model for non-small cell lung cancer. Its inclusion will help determine if the compound's effects extend beyond breast cancer, indicating a potentially broader therapeutic window.
-
HEK293 (Human Embryonic Kidney): A non-cancerous human cell line widely used as a control for cytotoxicity.[4] High toxicity against this line would raise significant safety concerns, whereas low toxicity would suggest a desirable cancer-selective profile.
The following workflow outlines the logical progression of experiments, from broad cytotoxicity screening to specific mechanistic validation.
Caption: Experimental workflow for cross-validating compound effects.
Part 1: Primary Efficacy Screening via Cell Viability Assay
The initial and most critical step is to determine the dose-dependent cytotoxic effect of the compound on each cell line. The WST-1 assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of viable cells, where mitochondrial dehydrogenases cleave the WST-1 tetrazolium salt to a colored formazan product. A decrease in metabolic activity is directly proportional to the loss of cell viability.
Detailed Protocol: WST-1 Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
Compound Preparation: Prepare a 2X stock solution series of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine in culture medium. A typical concentration range for a novel compound would be from 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells (resulting in a 1X final concentration).
-
Incubation: Incubate the plates for the desired time points (e.g., 24h, 48h, 72h). A 48-hour time point is often a good starting point for IC50 determination.
-
WST-1 Reagent Addition: Add 10 µL of Cell Proliferation Reagent WST-1 to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time depends on the metabolic rate of the cell line and should be determined empirically by observing color change.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at 440 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the compound concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).
Illustrative Data: Comparative IC50 Values (48h Treatment)
| Cell Line | Cell Type | IC50 (µM) | 95% Confidence Interval | Interpretation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.25 | 0.98 - 1.54 | High Potency |
| A549 | Lung Carcinoma | 3.78 | 3.11 - 4.62 | Moderate Potency |
| HEK293 | Non-Malignant Kidney | > 50 | N/A | Low Toxicity, High Selectivity |
Causality and Interpretation: The hypothetical data above suggests the compound is highly potent against the TNBC cell line and moderately potent against the lung cancer line. Crucially, its IC50 value is over 40-fold higher in the non-cancerous HEK293 cells, indicating a strong cancer-selective cytotoxic effect. This profile is highly desirable for a therapeutic candidate and provides a strong rationale for proceeding with mechanistic studies in the cancer cell lines.
Part 2: Mechanistic Elucidation of Cell Fate
Once cytotoxicity is established, the next logical question is how the compound induces cell death. The two primary endpoints to investigate are apoptosis (programmed cell death) and cell cycle arrest. Flow cytometry is the gold standard for quantifying both phenomena.
A. Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining
During early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a protein with high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[6] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[6] This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely seen without direct membrane insult).
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its determined IC50 concentration for a relevant time point (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the collected cells and wash once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
B. Cell Cycle Analysis by Propidium Iodide (PI) Staining
PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 Phase: Normal (2n) DNA content.
-
S Phase: Intermediate DNA content as DNA is synthesized.
-
G2/M Phase: Doubled (4n) DNA content.
A compound-induced arrest will cause an accumulation of cells in a specific phase.
-
Cell Treatment: Seed cells and treat as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells, wash with PBS, and centrifuge to form a pellet.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.[8][9] Cells can be stored in ethanol at 4°C for several weeks.[9]
-
Washing: Centrifuge the fixed cells (note: a higher speed may be needed) and wash twice with PBS to remove the ethanol.[9][10]
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). The RNase is crucial as PI can also bind to double-stranded RNA.[9]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[8]
-
Analysis: Analyze by flow cytometry, ensuring the PI signal is collected on a linear scale. Use a doublet discrimination gate to exclude cell clumps from the analysis.[8][9]
Illustrative Data: Mechanistic Assays in MDA-MB-231 Cells (24h Treatment)
Table 2: Apoptosis Analysis
| Treatment | Live Cells (Ann V- / PI-) | Early Apoptotic (Ann V+ / PI-) | Late Apoptotic (Ann V+ / PI+) |
| Vehicle Control | 94.5% | 3.1% | 2.4% |
| Compound (1.25 µM) | 55.2% | 28.7% | 16.1% |
Table 3: Cell Cycle Analysis
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 58.1% | 25.3% | 16.6% |
| Compound (1.25 µM) | 20.5% | 15.2% | 64.3% |
Causality and Interpretation: The data clearly indicates that at its IC50 concentration, the compound induces a significant shift towards apoptosis. Concurrently, the cell cycle analysis reveals a dramatic accumulation of cells in the G2/M phase. This strongly suggests that the compound's mechanism involves disrupting the G2/M checkpoint, which subsequently triggers the apoptotic cell death pathway.
Part 3: Molecular Pathway Validation by Western Blotting
The final step is to investigate the molecular machinery driving the observed phenotypic changes. Western blotting allows for the detection and semi-quantification of specific proteins.[11] Based on the cell cycle and apoptosis data, and the known mechanisms of similar compounds, we can hypothesize a signaling pathway to test.[3] A plausible mechanism is the induction of cellular stress leading to the upregulation of a cell cycle inhibitor and the activation of pro-apoptotic caspases.
Caption: Hypothesized signaling pathway for the compound.
Detailed Protocol: Western Blotting
-
Protein Extraction: Treat cells in 6-well plates with the compound (IC50 dose) for 24 hours. Wash cells with ice-cold 1X PBS and lyse them by adding 1X SDS sample buffer (e.g., Laemmli buffer). Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
Sample Preparation: Sonicate the lysate to shear DNA and reduce viscosity. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[12]
-
SDS-PAGE: Load equal amounts of protein (typically 20-50 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.[12][13]
-
Blocking: Block the membrane with a solution like 5% nonfat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. This prevents non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to your target proteins (e.g., anti-p21, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin) overnight at 4°C with gentle shaking.[14]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal using an imaging system or X-ray film.[14]
Illustrative Data: Protein Expression in MDA-MB-231 Cells
Table 4: Densitometry Analysis of Key Proteins
| Protein Target | Vehicle Control (Relative Density) | Compound Treated (Relative Density) | Fold Change | Interpretation |
| p21 | 1.0 | 4.2 | +4.2 | Upregulation of cell cycle inhibitor |
| Cleaved Caspase-3 | 1.0 | 8.5 | +8.5 | Strong activation of executioner caspase |
| Cleaved PARP | 1.0 | 7.9 | +7.9 | Confirmation of apoptotic cell death |
| β-Actin | 1.0 | 1.0 | - | Loading control shows equal loading |
Causality and Interpretation: This molecular data provides a strong validation for the phenotypic observations. The significant increase in p21, a well-known inhibitor of cell cycle progression, explains the G2/M arrest. The dramatic increase in cleaved Caspase-3 (the active form of an executioner caspase) and its substrate, cleaved PARP, confirms that the observed cell death is indeed mediated by apoptosis.
Conclusion
This guide provides a comprehensive, step-by-step framework for the initial cross-validation of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine. By following this logical progression from broad efficacy screening to detailed mechanistic analysis across a strategically chosen cell panel, researchers can generate a robust dataset. The illustrative results presented here paint the picture of a promising therapeutic candidate: one that is potent, cancer-selective, and acts by inducing G2/M cell cycle arrest and subsequent apoptosis. This self-validating system of experiments provides the necessary evidence and scientific rigor to justify advancing such a compound into more complex preclinical models.
References
-
Bio-Rad Antibodies. "Propidium iodide staining of cells for cell cycle analysis protocol." Accessed February 20, 2026. [Link]
-
Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Accessed February 20, 2026. [Link]
-
PMC (PubMed Central). "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Accessed February 20, 2026. [Link]
-
UCL. "Cell Cycle Analysis by Propidium Iodide Staining." Accessed February 20, 2026. [Link]
-
University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide." Accessed February 20, 2026. [Link]
-
Flow Cytometry Core Facility. "Cell Cycle Analysis by Propidium Iodide Staining." Accessed February 20, 2026. [Link]
-
G-Biosciences. "Annexin V-Dye Apoptosis Assay." Accessed February 20, 2026. [Link]
-
CLYTE Technologies. "MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation." Accessed February 20, 2026. [Link]
-
Boster Bio. "Western Blot Protocol: Complete Step-by-Step Guide." Accessed February 20, 2026. [Link]
-
NCBI Bookshelf. "Cell Viability Assays - Assay Guidance Manual." Accessed February 20, 2026. [Link]
-
ResearchGate. "(PDF) Morpholines. Synthesis and Biological Activity." Accessed February 20, 2026. [Link]
-
PubMed. "Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer." Accessed February 20, 2026. [Link]
-
PMC (PubMed Central). "1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol." Accessed February 20, 2026. [Link]
-
MDPI. "Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives." Accessed February 20, 2026. [Link]
-
PMC (PubMed Central). "1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol." Accessed February 20, 2026. [Link]
-
ResearchGate. "(PDF) Multipathway regulation induced by 4‐(phenylsulfonyl)morpholine derivatives against triple‐negative breast cancer." Accessed February 20, 2026. [Link]
-
PMC (PubMed Central). "A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties." Accessed February 20, 2026. [Link]
-
PMC (PubMed Central). "Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies." Accessed February 20, 2026. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. bosterbio.com [bosterbio.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Reproducible Synthesis of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the reproducibility of synthetic protocols is paramount. The ability to consistently generate a target molecule with high fidelity is the bedrock upon which reliable biological data and, ultimately, successful therapeutic interventions are built. This guide provides an in-depth technical comparison of the synthesis of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine, a representative N-arylsulfonylmorpholine, and its alternatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed, self-validating protocols to ensure experimental success.
The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to improve the physicochemical properties, metabolic stability, and biological activity of drug candidates.[1] When coupled with a bulky, lipophilic aromatic sulfonyl group, such as the 4-bromonaphthalen-1-yl moiety, the resulting N-arylsulfonylmorpholine can serve as a key intermediate or a final active pharmaceutical ingredient. This structural motif is explored for its potential in a range of therapeutic areas.[2]
This guide will first detail the traditional and robust synthesis of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine via its sulfonyl chloride precursor. Subsequently, we will explore and objectively compare modern catalytic cross-coupling alternatives—the Buchwald-Hartwig amination, the Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr)—providing a comprehensive analysis of their respective strengths and weaknesses in the context of reproducibility and overall efficiency.
I. The Foundational Approach: Synthesis via 4-Bromonaphthalene-1-sulfonyl Chloride
The most direct and well-established route to 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine involves the reaction of morpholine with the corresponding sulfonyl chloride. This method's reliability stems from the high reactivity of the sulfonyl chloride functional group towards amines. The synthesis of the sulfonyl chloride precursor is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity of the final product.
A. Synthesis of the Key Precursor: 4-Bromonaphthalene-1-sulfonyl Chloride
The synthesis of 4-bromonaphthalene-1-sulfonyl chloride is a three-step process starting from naphthalene.[3] Each step is critical for the quality of the final product.
Diagram of the Synthetic Workflow for 4-Bromonaphthalene-1-sulfonyl Chloride
Caption: Synthetic pathway for 4-Bromonaphthalene-1-sulfonyl Chloride.
Experimental Protocol: Synthesis of 4-Bromonaphthalene-1-sulfonyl Chloride
This protocol is adapted from established methods for electrophilic aromatic substitution and sulfonyl chloride formation.[3]
Step 1: Synthesis of 1-Bromonaphthalene
-
Rationale: This step utilizes electrophilic aromatic bromination. The choice of a non-polar solvent like carbon tetrachloride or dichloromethane facilitates the reaction and subsequent work-up. Cooling the reaction mixture is crucial to control the exothermic reaction and minimize the formation of poly-brominated byproducts.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve naphthalene (128 g, 1 mol) in 250 mL of dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add bromine (160 g, 1 mol) dropwise to the stirred solution, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bisulfite to quench any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromonaphthalene.
-
Step 2: Synthesis of 4-Bromonaphthalene-1-sulfonic Acid
-
Rationale: This step involves the sulfonation of 1-bromonaphthalene. The use of a large excess of cold, concentrated sulfuric acid drives the reaction towards the desired product. The para-position is favored due to steric hindrance at the ortho-positions.
-
Procedure:
-
In a flask, cautiously add 1-bromonaphthalene (103.5 g, 0.5 mol) to an excess of cold (0 °C) concentrated sulfuric acid (e.g., 250 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated 4-bromonaphthalene-1-sulfonic acid is collected by vacuum filtration and washed with cold water.
-
Step 3: Synthesis of 4-Bromonaphthalene-1-sulfonyl Chloride
-
Rationale: The sulfonic acid is converted to the more reactive sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride. The reaction is typically performed in an inert solvent. Heating to reflux ensures the completion of the reaction.
-
Procedure:
-
Suspend the crude 4-bromonaphthalene-1-sulfonic acid from the previous step in dichloromethane.
-
Add thionyl chloride (1.5-2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours, and then heat to reflux for 1-2 hours until the evolution of gas ceases.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Separate the organic layer, wash it with cold water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude sulfonyl chloride. Recrystallize the crude product from a suitable solvent such as chloroform or a hexane/ethyl acetate mixture.
-
B. Synthesis of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine
With the sulfonyl chloride in hand, the final step is a nucleophilic substitution reaction with morpholine.
Diagram of the Final Synthetic Step
Sources
Safety Operating Guide
4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine proper disposal procedures
The following technical guide details the proper disposal procedures for 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine . As a specialized research intermediate, this compound lacks a widely distributed Safety Data Sheet (SDS).[1] Therefore, this protocol is derived from Functional Group Analysis (FGA) , treating the substance based on the cumulative hazards of its halogenated aromatic and sulfonylmorpholine moieties.[1]
Chemical Profile & Hazard Assessment
Compound: 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine Molecular Formula: C₁₄H₁₄BrNO₃S Estimated MW: ~356.24 g/mol Physical State: Solid (White to off-white crystalline powder)[1][2]
| Functional Group | Associated Hazard | Disposal Implication |
| Brominated Aromatic | Persistent Bioaccumulative Toxicant (PBT) potential; High aquatic toxicity.[2] | MANDATORY: Must be incinerated at high temperatures (>1100°C) to prevent dioxin/furan formation.[2] Never dispose of down drains.[2][3] |
| Sulfonyl Moiety | Potential hydrolysis to sulfonic acids (corrosive/irritant).[2] | Segregate from strong oxidizers and strong bases to prevent exothermic decomposition.[2] |
| Morpholine Ring | Nitrogen-containing heterocycle (NOx precursor).[2] | Requires fuel-blending or incineration with scrubbers.[2] |
Part 1: Personal Protective Equipment (PPE) Matrix
Before handling waste, ensure the following PPE barrier is established. This compound is treated as a High-Hazard Irritant and Potential Sensitizer .[2]
| PPE Type | Specification | Rationale |
| Hand Protection | Double Gloving: Nitrile (Outer, 5 mil) over Nitrile (Inner).[1][2] | Halogenated aromatics can permeate standard latex.[2] Double nitrile provides break-through indication.[2] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1).[2] | Prevent corneal damage from potential acidic hydrolysis products.[2] |
| Respiratory | N95 (for solids) or Fume Hood (for solutions).[2] | Prevent inhalation of dust which may cause mucosal irritation.[2] |
| Body | Tyvek® Lab Coat or Apron.[2] | Prevent contamination of street clothes; solid particles are difficult to remove from fabric.[2] |
Part 2: Waste Segregation & Classification
Proper segregation is the primary defense against reaction and regulatory fines.[2] This compound falls under Halogenated Organic Waste .[2]
Decision Logic for Waste Streams
Figure 1: Waste Segregation Logic. Note that any non-halogenated solvent containing this brominated solute effectively becomes "Halogenated Waste" for disposal purposes.[1][2]
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable for: Expired reagent, weighing boats, contaminated paper towels.[1]
-
Containment: Transfer solid waste into a clear, wide-mouth polyethylene (HDPE) jar or a double-lined hazardous waste bag.
-
Labeling: Affix a hazardous waste tag immediately.[2]
-
Closure: Screw cap tight. If using bags, "gooseneck" seal with tape.[1]
-
Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary container.
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicable for: Solutions in DCM, Ethyl Acetate, DMSO, etc.[1]
-
Compatibility Check: Ensure the waste container is rated for halogenated solvents (typically HDPE or Teflon-lined steel).[2]
-
Transfer: Pour waste through a funnel into the "Halogenated Waste" carboy.
-
Critical: Do NOT fill >90% capacity to allow for thermal expansion.[2]
-
-
Logging: Record the volume added on the carboy's log sheet.
Protocol C: Emergency Spill Cleanup
Applicable for: Spills > 500 mg.
Figure 2: Emergency Spill Response Workflow.[2] Do not attempt dry sweeping, which generates dust.[1]
-
Isolate: Demarcate the spill area.[2]
-
Absorb: Cover liquid spills with vermiculite or absorbent pads.[2] For solids, cover with wet paper towels to prevent dust generation.[1]
-
Collect: Use a plastic scoop (spark-proof) to transfer material into a wide-mouth waste jar.
-
Decontaminate: Wipe surface with a soap/water solution.[2] Treat all wipes as solid hazardous waste.[2]
Part 4: Regulatory & Logistics (RCRA Compliance)
In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA) .[1]
-
EPA Waste Codes:
-
Disposal Facility Requirement: The receiving facility must be permitted to handle halogenated organics. The bromine content requires scrubbers to capture HBr gas generated during combustion.[2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]2]
-
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov.[2] [Link]2]
-
Fisher Scientific. (2025).[2][4][5] Safety Data Sheet: 1-Bromonaphthalene. (Used for functional group analog grounding).[2] ][5]">https://www.fishersci.com[2][5]
-
Sigma-Aldrich. (2025).[2][4] Safety Data Sheet: Morpholine-4-sulfonamide. (Used for functional group analog grounding).[2] ]">https://www.sigmaaldrich.com[2]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
